Bienvenue dans la boutique en ligne BenchChem!

(R)-3-Aminopiperidin-2-one

Integrin Antagonists Stereoselectivity αvβ3 Receptor

(R)-3-Aminopiperidine-2-one (also known as D-Ornithine lactam) is a chiral δ-lactam building block with a molecular formula of C₅H₁₀N₂O and a molecular weight of 114.15 g/mol. It is a key intermediate in the synthesis of biologically active molecules, notably allosteric Hepatitis C Virus (HCV) NS5B inhibitors and αVβ3 integrin receptor antagonists.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 88763-76-2
Cat. No. B113193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Aminopiperidin-2-one
CAS88763-76-2
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)N
InChIInChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1
InChIKeyYCCMTCQQDULIFE-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(R)-3-Aminopiperidine-2-one (CAS 88763-76-2): A Core Chiral Building Block for HCV, Integrin, and DPP-4 Inhibitor Synthesis


(R)-3-Aminopiperidine-2-one (also known as D-Ornithine lactam) is a chiral δ-lactam building block with a molecular formula of C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . It is a key intermediate in the synthesis of biologically active molecules, notably allosteric Hepatitis C Virus (HCV) NS5B inhibitors [1] and αVβ3 integrin receptor antagonists . The compound's (R)-configuration at the C3 position is critical for its incorporation into downstream chiral drug candidates, including the DPP-4 inhibitor linagliptin .

Chiral Fidelity: Why (R)-3-Aminopiperidine-2-one Cannot Be Replaced by Racemates or Its (S)-Enantiomer


In medicinal chemistry, the absolute stereochemistry of a building block directly dictates the pharmacological profile of the final drug candidate [1]. Substituting (R)-3-aminopiperidine-2-one with its racemate or the opposite (S)-enantiomer is not a viable option for cost reduction or supply chain simplification. The (R)-enantiomer is specifically required for the synthesis of major marketed DPP-4 inhibitors such as alogliptin, trelagliptin, and linagliptin . Furthermore, direct comparative data in integrin antagonism reveals that the (S)-aminopiperidine analogue exhibits superior potency against the αvβ3 receptor compared to the (R)-isomer [2]. This stark difference in biological activity based solely on stereochemistry underscores the absolute necessity of sourcing and utilizing the correct enantiomer for specific target applications, as generic substitution would lead to compromised efficacy or off-target effects.

Quantitative Differentiation of (R)-3-Aminopiperidine-2-one Against Analogs


Enantiomer-Dependent Potency in αvβ3 Integrin Antagonism

A direct comparative study of tricyclic pharmacophore-based integrin αvβ3 antagonists demonstrates a significant difference in potency between the (3R)- and (3S)-aminopiperidine isomers. The (3S)-aminopiperidine analogue exhibited the strongest activity against the αvβ3 receptor, and was confirmed to be more potent than the corresponding (R)-isomer [1]. This data provides a clear justification for selecting the specific enantiomer based on the target biological pathway.

Integrin Antagonists Stereoselectivity αvβ3 Receptor

Scalable and Enantiopure Synthesis for DPP-4 Inhibitor Production

A patent from Takeda Pharmaceutical Company Limited describes a scalable method for the production of chiral 3-aminopiperidine derivatives, including (R)-3-aminopiperidine dihydrochloride, in quantities exceeding 1 kilogram [1]. The method reduces (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride, providing a clear, scalable route to the (R)-enantiomer that is essential for synthesizing DPP-4 inhibitors.

DPP-4 Inhibitors Process Chemistry Chiral Resolution

High-Resolution Chiral Separation Achieved via Inclusion Complexation

A study demonstrated the efficient resolution of racemic 3-aminopiperidin-2-one into its pure enantiomers using inclusion complexation with a chiral host compound, (R,R)-(-)-trans-4,5-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[4.5]decane [1]. This method provides a direct, non-covalent route to obtain (R)-3-aminopiperidin-2-one with high enantiomeric purity, contrasting with more complex or lower-yielding alternatives.

Chiral Resolution Inclusion Complexation Process Chemistry

Aqueous Solubility of (R)-3-Aminopiperidine-2-one is 221 g/L at 25°C

The calculated aqueous solubility of (R)-3-Aminopiperidine-2-one is 221 g/L at 25°C . This high solubility is a critical parameter for downstream chemical transformations and potential formulation considerations, distinguishing it from less soluble analogues that may require harsher reaction conditions or pose challenges in aqueous media.

Physicochemical Properties Solubility Formulation

Validated Use Cases for (R)-3-Aminopiperidine-2-one in Drug Discovery and Process Development


Synthesis of Allosteric HCV NS5B Inhibitors

(R)-3-Aminopiperidine-2-one serves as a crucial chiral building block for the construction of novel allosteric inhibitors targeting the Hepatitis C Virus (HCV) NS5B polymerase. The specific (R)-stereochemistry is integrated into the inhibitor scaffold, which is designed to bind to an allosteric site, thereby disrupting viral RNA replication. This application is supported by literature demonstrating the compound's use in the synthesis of lactam-containing thiophene carboxylates that act as HCV NS5B inhibitors [1].

Development of αVβ3 Integrin Receptor Antagonists

The compound is a key intermediate for synthesizing potent αVβ3 integrin receptor antagonists, a class of molecules investigated for their roles in angiogenesis, osteoporosis, and cancer metastasis. The (R)-enantiomer provides a specific stereochemical input that, when incorporated into a larger pharmacophore, contributes to receptor binding and selectivity. This is validated by published work on tricyclic pharmacophore-based molecules [1].

Precursor to (R)-3-Aminopiperidine for DPP-4 Inhibitor APIs

(R)-3-Aminopiperidine-2-one is a direct precursor to (R)-3-aminopiperidine, a vital chiral amine component of several blockbuster DPP-4 inhibitors used to treat type 2 diabetes, including alogliptin, trelagliptin, and linagliptin. The compound can be reduced via a scalable process to yield (R)-3-aminopiperidine dihydrochloride in high purity, making it an essential starting material for the industrial synthesis of these Active Pharmaceutical Ingredients (APIs) [1].

Preparation of Enantiopure Building Blocks via Inclusion Complexation

In process chemistry and chiral separations, (R)-3-Aminopiperidine-2-one can be efficiently obtained from its racemate using a chiral host-guest inclusion complexation method. This technique provides a non-covalent, scalable alternative to traditional diastereomeric salt resolution, offering a path to high enantiomeric purity for research and development purposes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Aminopiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.